Avenanthramide E
Overview
Description
Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs (Pieris brassicae and P. rapae), and in fungus-infected carnation (Dianthus caryophyllus) . They are known to have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities .
Synthesis Analysis
Avenanthramides are synthesized from avn D, using either E. coli harboring HpaBC and SOMT9 or E. coli harboring HapBC alone . Avn A and avn G were synthesized by feeding 5-hydroxyanthranilate or 4-hydroxyanthranilate to E. coli harboring TAL, 4CL, and HCBT .Molecular Structure Analysis
Avenanthramides are N-cinnamoylanthranilic acids (phenolic alkaloid compounds) that combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The molecular formula of Avenanthramide E is C17H15NO5 .Chemical Reactions Analysis
Avenanthramides and their synthetic analogues demonstrate a wide range of biological activity . The main mechanism of radical action, HAT, SET-PT, and SPLET were examined and found to be the preference of HAT and SPLET respectively in the gas phase and ethanol medium .Physical and Chemical Properties Analysis
Avenanthramides are very promising secondary oat metabolites. They comprise the amides of anthranilic acid linked to various polyphenolic acids with or without post-condensation molecule transformation .Scientific Research Applications
Antioxidant Effects and Exercise : Avenanthramides, including Avenanthramide E, have been shown to possess antioxidant properties. A study by Ji et al. (2003) found that Avenanthramides supplementation in rats resulted in decreased reactive oxygen species production in certain muscles and increased activity of antioxidant enzymes. This suggests potential benefits for oxidative stress management, particularly in relation to physical exercise.
Anti-inflammatory and Anti-itch Properties : Avenanthramides, including this compound, have demonstrated significant anti-inflammatory and anti-itch activities. Research by Sur et al. (2008) indicated that avenanthramides can inhibit the degradation of a key inhibitor of the NF-kB pathway in keratinocytes, leading to reduced inflammation and itch. This suggests potential applications in treating skin conditions and irritations.
Antigenotoxic Effects : The antigenotoxic and antioxidant activities of Avenanthramides have been explored by Lee-Manion et al. (2009). Their study found that Avenanthramides, including this compound, show comparable activities to ascorbic acid, indicating potential health benefits through their antioxidant and antigenotoxic properties.
Antiatherogenic Potential : Avenanthramides have been researched for their potential antiatherogenic effects. Liu et al. (2004) conducted a study that suggests the antioxidant properties of Avenanthramides could reduce the adhesion of monocytes to endothelial cells and suppress the expression of inflammatory markers, indicating a possible role in preventing atherosclerosis.
Cancer Research : Studies have also investigated the potential of Avenanthramides in cancer treatment. Finetti et al. (2018) found that certain forms of Avenanthramides can inhibit the proliferation, migration, and epithelial-mesenchymal transition of colon cancer cells, suggesting a role in cancer therapy.
In Vitro Antioxidant Activity : The in vitro antioxidant activities of Avenanthramides have been confirmed by Peterson et al. (2002), indicating that these compounds, including this compound, can act as antioxidants in biological systems.
Synthesis and Bioavailability : The synthesis and bioavailability of Avenanthramides, including this compound, have been a focus of research. Lee et al. (2018) demonstrated the ability to synthesize these compounds using engineered bacteria, opening up possibilities for their use in various applications.
Mechanism of Action
Target of Action
Avenanthramide E, like other avenanthramides, primarily targets the phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism, making it an attractive target for therapeutic intervention .
Mode of Action
The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . This compound modulates this PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Biochemical Pathways
Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . The enzyme catalyzing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways .
Pharmacokinetics
The pharmacokinetics of this compound are currently being studied in clinical trials . These trials aim to determine the pharmacokinetics of avenanthramide following single ascending oral doses in healthy subjects, compare the pharmacokinetics of avenanthramide following single oral dose in healthy subjects under fasting and fed conditions, and determine the pharmacokinetics of avenanthramide following multiple ascending oral doses in healthy subjects .
Result of Action
Avenanthramides have antioxidant, anti-inflammatory, and anti-atherosclerotic properties . They have been shown to have anti-inflammatory effects in vitro and in vivo . These natural compounds express anti-inflammatory activity by modulation of pro-inflammatory gene expression such as cyclo-oxygenase, lipoxygenase, nitric oxide synthases and several pivotal cytokines, mainly by acting through nuclear factor-kappa B and mitogen-activated protein kinase signaling .
Action Environment
It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .
Future Directions
Avenanthramides are naturally and uniquely synthesized in oat plants, these molecules also exhibit medicinal and pharmaceutical uses important for human health, prompting research into the utilization of biotechnology to enhance agriculture and value-added production . They have been found to reduce total plasma cholesterol and LDL-cholesterol levels, the main risk factors for CHD .
Biochemical Analysis
Biochemical Properties
Avenanthramide E, like other avenanthramides, is produced in oat plants as a phytoalexin, in response to pathogen attack and elicitation . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid .
Cellular Effects
This compound has been shown to have potent antioxidant activity, acting primarily by donating a hydrogen atom to a radical . It also exhibits anti-inflammatory effects, potentially due to the inhibition of the NF-κB activation in NF-κB dependent cytokine . Furthermore, it has been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Molecular Mechanism
The anti-inflammatory effect of this compound is due to the inhibition of the NF-κB activation in NF-κB dependent cytokine . It has also been shown to modulate PI3K/AKT signaling . These interactions at the molecular level contribute to its effects on cell function and health.
Temporal Effects in Laboratory Settings
In a study involving eccentric exercise-induced inflammation, this compound was shown to reduce inflammation over time . This suggests that the compound has a temporal effect, with its anti-inflammatory properties becoming more pronounced over time.
Dosage Effects in Animal Models
In an ovalbumin-induced food allergy model, different doses of this compound were shown to decrease serum levels of specific IgE, histamine, and prostaglandin D . The higher dose of this compound showed better effects on the allergic responses than the lower dose .
Metabolic Pathways
This compound combines carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . This contributes to the chemical characteristics of avenanthramides as multifunctional plant defense compounds .
Subcellular Localization
Avenanthramides, including this compound, appear to be synthesized in the chloroplast, as a fluorescence signal originating from avenanthramides was localized to the chloroplasts . This suggests that this compound may be localized within the chloroplasts of cells .
Properties
IUPAC Name |
2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKJPXSYWQUVGO-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437293 | |
Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93755-77-2 | |
Record name | Avenanthramide E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93755-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avenanthramide E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVENANTHRAMIDE E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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